molecular formula C9H14O2 B8758108 3-Propoxycyclohex-2-en-1-one CAS No. 104808-17-5

3-Propoxycyclohex-2-en-1-one

Cat. No. B8758108
CAS RN: 104808-17-5
M. Wt: 154.21 g/mol
InChI Key: YROZRZCRUGLQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propoxycyclohex-2-en-1-one is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Propoxycyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propoxycyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

104808-17-5

Product Name

3-Propoxycyclohex-2-en-1-one

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-propoxycyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-2-6-11-9-5-3-4-8(10)7-9/h7H,2-6H2,1H3

InChI Key

YROZRZCRUGLQEF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=O)CCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 21 three-necked flask, 100 g (0.89 mol) of cyclohexane-1,3-dione are initially charged and dissolved in 166.6 ml (2.23 mol) of n-propane and 600 ml of toluene and 97.6 ml (892 mmol) of trimethyl orthoformate, 5 g of p-toluenesulphonic acid dihydrate are added and the mixture is stirred under reflux on a water separator for 5 h until no more water separates off. The solution is then concentrated under reduced pressure on a rotary evaporator and the residue is taken up in 400 ml of MTBE and washed three times with 100 ml of 10% strength NaOH and saturated NaCl solution. The organic phase is dried over sodium sulphate and concentrated using a rotary evaporator. This gives 124.8 g yield of a yellow oil which is used for the next step without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
166.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
97.6 mL
Type
reactant
Reaction Step Five
Name
p-toluenesulphonic acid dihydrate
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Five

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